3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes both a triazole and a thiadiazole ring, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of 3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through various methods. One efficient approach involves the reaction of substituted 4-amino 5-pyridine-3-yl-1,2,4-triazole-3-thiol with substituted chalcones in the presence of glacial acetic acid and ethanol . This method provides good yields and is relatively straightforward. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis . These actions contribute to its antibacterial, antifungal, and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 3-(3,5-DIFLUOROBENZYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE include other triazolothiadiazoles and triazolopyridines. These compounds share similar structural features and biological activities but may differ in their specific reactivity and applications . For example, triazolopyridines are known for their use as kinase inhibitors in cancer therapy, while triazolothiadiazoles are more commonly explored for their antimicrobial properties .
Properties
Molecular Formula |
C15H9F2N5S |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9F2N5S/c16-11-4-9(5-12(17)7-11)6-13-19-20-15-22(13)21-14(23-15)10-2-1-3-18-8-10/h1-5,7-8H,6H2 |
InChI Key |
NGMYKQHSOQYBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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